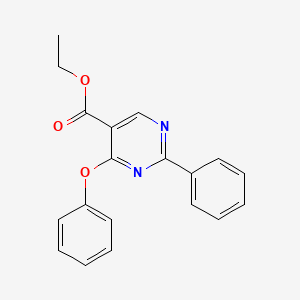

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate and related derivatives primarily involves multi-component cyclocondensation reactions. For instance, a novel derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, was synthesized via the Biginelli reaction, utilizing a SiCl4 catalyst to yield good outcomes. This process was characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, LCMS, and elemental analysis (B. J. Mohan et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of related pyrimidine derivatives, such as ethyl 4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, has been elucidated using single crystal X-ray diffraction. This analysis revealed an almost orthogonal dihedral angle between the aryl and dihydropyrimidine rings, indicating a complex molecular geometry that influences the compound's reactivity and properties (H. Nagarajaiah & N. Begum, 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its versatile chemical properties. For example, reactions with guanidine and N-alkyl(or benzyl)guanidines lead to the synthesis of ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives, demonstrating the compound's ability to engage in nucleophilic substitution and addition reactions, which are fundamental for synthesizing a wide range of pyrimidine derivatives (R. Milcent et al., 1997).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate, as a pyrimidine derivative, is significant in synthetic chemistry. An improved synthesis method for 4-aryl-5-pyrimidinecarboxylates, including this compound, was reported, highlighting its synthesis from s-triazine and ethyl benzoyl acetate or from ethyl 2-benzoyl-3-ethoxy-2-propenoate and guanidine (Breaux & Zwikelmaier, 1981). Another study demonstrated the synthesis and characterization of this compound, emphasizing its potential for antioxidant and radioprotective activities (Mohan et al., 2014).

Potential Applications in Nonlinear Optics

The pyrimidine ring's presence in DNA and RNA underlines its natural importance. Studies on phenyl pyrimidine derivatives, including this compound, indicate promising applications in medicine and nonlinear optics (NLO). Detailed structural, electronic, and optical analyses suggest the NLO character of these molecules, recommending their use in optoelectronic applications (Hussain et al., 2020).

Biological and Medicinal Research

Research on 4-arylpyrimidine derivatives, related to this compound, revealed their efficacy in anti-anoxic and anti-lipid peroxidation activities. One such derivative showed significant potency in reducing cerebral edema, comparable to vitamin E, suggesting potential cerebral protective properties (Kuno et al., 1993). Additionally, ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, a derivative of this compound, was synthesized and displayed notable anti-bacterial, anti-fungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing it in a dry place and in a closed container (P402 + P404) .

Propriétés

IUPAC Name |

ethyl 4-phenoxy-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-20-17(14-9-5-3-6-10-14)21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRZPWSCYIXPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)

![8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1227275.png)

![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227286.png)

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)

![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)

![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)